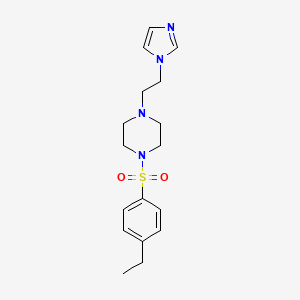
1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a heterocyclic compound and it’s present in important biological compounds, which include the amino acid histidine, which is a part of many proteins .
Synthesis Analysis
Imidazole compounds can be synthesized using several methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Radziszewski reaction .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The presence of nitrogen in the ring results in a molecule that has both basic and acidic properties .Chemical Reactions Analysis
Imidazole can act as a base and as a weak acid, making it amphoteric. This allows it to participate in various chemical reactions. For example, it can act as a nucleophile in substitution reactions .Physical and Chemical Properties Analysis
Imidazole is a crystalline solid at room temperature and it has a melting point of 89-91 degrees Celsius. It is soluble in water, alcohol, and ether .科学的研究の応用
Antimicrobial Studies Compounds related to 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine have been studied for their antimicrobial properties. For example, derivatives of piperazine, which share a similar structural motif, have shown significant antibacterial and antifungal activities. These compounds were synthesized and evaluated for their in vitro antimicrobial efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Research Piperazine derivatives have also been investigated for their anticancer properties. Specifically, certain piperazine compounds have demonstrated effectiveness against various human cancer cell lines, indicating their potential as anticancer agents. The antiproliferative effects were evaluated using assays like the MTT assay, and some compounds showed significant activity against multiple cancer cell lines, highlighting their promise in cancer treatment research (Mallesha et al., 2012).
Crystal Structure and Computational Analysis Research has been conducted on the crystal structure of novel piperazine derivatives, providing insights into their molecular configurations. Computational density functional theory (DFT) calculations were performed to understand the reactive sites of the molecules. This type of research is crucial for the development of new drugs and materials, as it helps in predicting the behavior and interaction of molecules (Kumara et al., 2017).
Synthesis of Bioactive Derivatives There has been significant interest in synthesizing various bioactive sulfonamide and amide derivatives of piperazine. These compounds have been characterized and screened for their antimicrobial, antifungal, and antimalarial activities, highlighting the versatility and potential of piperazine derivatives in therapeutic applications (Bhatt, Kant, & Singh, 2016).
Anti-HIV Research Piperazine derivatives have also been explored for their potential in anti-HIV treatment. Research involving the synthesis of new piperazinyl-nitroimidazole derivatives and their evaluation for anti-HIV activity suggests their application in developing novel non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-2-16-3-5-17(6-4-16)24(22,23)21-13-11-19(12-14-21)9-10-20-8-7-18-15-20/h3-8,15H,2,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODARUCYPNHDMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2692925.png)
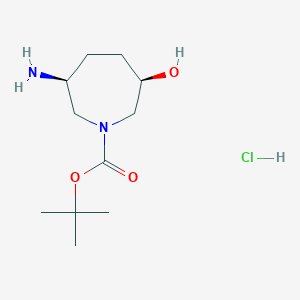

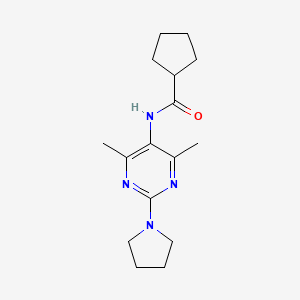
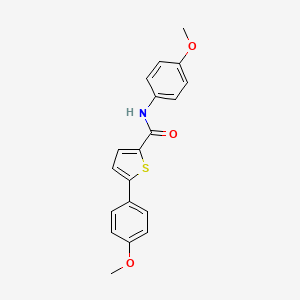

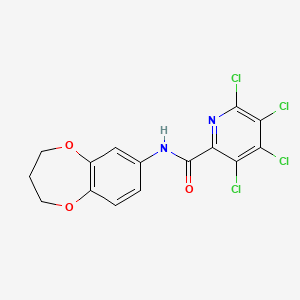
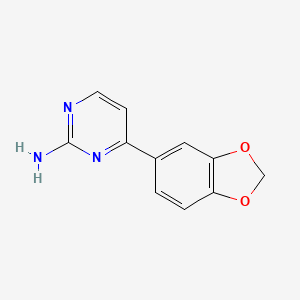
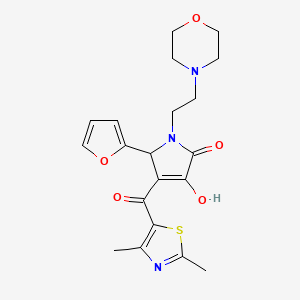
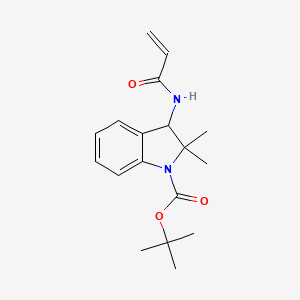
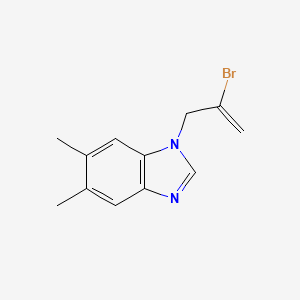
![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-fluorobenzamide](/img/structure/B2692944.png)
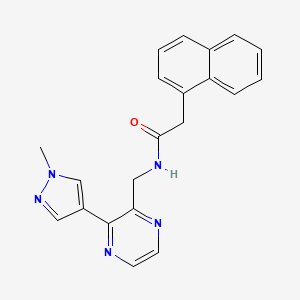
![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)
